molecular formula C20H15NO3 B14723403 (2-Benzamidophenyl) benzoate CAS No. 6296-59-9

(2-Benzamidophenyl) benzoate

Cat. No.: B14723403
CAS No.: 6296-59-9
M. Wt: 317.3 g/mol
InChI Key: QGOZYNURVSRBIG-UHFFFAOYSA-N
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Description

(2-Benzamidophenyl) benzoate is a chemical compound of significant interest in biomedical research, particularly in the field of neuroscience and pain management. It features a benzamide core, a structure that has been identified as a key scaffold in the development of positive allosteric modulators (PAMs) for the Mas-related G-protein coupled receptor MrgX1 . MrgX1 is a promising non-opioid target because its expression is largely restricted to nociceptors in the peripheral nervous system, offering a potential pathway for pain relief without the central nervous system side effects associated with opioids . Research into structurally related 2-sulfonamidebenzamides has demonstrated their ability to enhance receptor activation in the presence of an agonist, positioning them as valuable tool compounds for investigating novel mechanisms for chronic pain treatment . Furthermore, benzamide derivatives are being explored for their activity as sodium channel inhibitors, which is another prominent mechanism for treating neuropathic pain and arrhythmias . The specific substitution pattern on the phenyl rings of the benzamide core is critical for its biological activity and metabolic stability, guiding ongoing structure-activity relationship (SAR) studies . This compound is supplied exclusively for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6296-59-9

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

(2-benzamidophenyl) benzoate

InChI

InChI=1S/C20H15NO3/c22-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)24-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,22)

InChI Key

QGOZYNURVSRBIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Benzamidophenyl Benzoate and Analogues

Classical Synthetic Approaches to the (2-Benzamidophenyl) benzoate (B1203000) Scaffold

The fundamental structure of (2-Benzamidophenyl) benzoate contains an ester and an amide linkage. Its synthesis can be logically approached by forming these bonds in a sequential manner. The two primary retrosynthetic disconnections involve either forming the C-O (ester) bond last or the C-N (amide) bond last.

Esterification and Amidation Pathways for C-O and C-N Bond Formation

The classical synthesis of the this compound scaffold can be achieved through two principal routes, each relying on fundamental acylation reactions.

Pathway A: Acylation of N-(2-hydroxyphenyl)benzamide: This approach involves the initial synthesis of N-(2-hydroxyphenyl)benzamide, which is then followed by esterification. The first step, the amidation of 2-aminophenol (B121084) with benzoyl chloride, is typically carried out in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) (Schotten-Baumann reaction) to neutralize the HCl byproduct. The subsequent esterification of the phenolic hydroxyl group of N-(2-hydroxyphenyl)benzamide with a second molecule of benzoyl chloride forms the final product. This second acylation also requires a base to proceed to completion.

Pathway B: Acylation of 2-aminophenyl benzoate: In this alternative pathway, the ester bond is formed first. 2-Aminophenol is esterified with benzoyl chloride to produce 2-aminophenyl benzoate. This intermediate is then subjected to amidation with another equivalent of benzoyl chloride to form the N-benzoyl bond, yielding this compound. Similar to Pathway A, both steps are classic acylation reactions requiring a base.

A common method for forming amide bonds from carboxylic acids and amines under mild conditions involves the use of coupling agents. For instance, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) can be used to synthesize N-hydroxycinnamoyl amino acid amide ethyl esters, a reaction type analogous to the formation of the amide bond in the target scaffold. nih.gov Similarly, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives has been achieved by reacting anilines with benzoyl chlorides in pyridine, demonstrating a standard method for the required C-N bond formation. google.com

Catalyzed Reaction Protocols for this compound Synthesis

To improve efficiency, yield, and reaction conditions, various catalyzed methods can be conceptualized for the synthesis of the this compound scaffold.

o-Benzenedisulfonimide (OBS) has emerged as a powerful, recyclable, and environmentally benign Brønsted acid organocatalyst for various organic transformations, including the synthesis of benzazoles. nih.govnih.gov Its utility in forming C-O and C-N bonds in a single pot from 2-aminophenols and aldehydes or orthoesters suggests its potential application in synthesizing the this compound scaffold. nih.gov

A plausible OBS-catalyzed route could involve the condensation of 2-aminophenol with two equivalents of a benzoic acid derivative, such as triethyl orthobenzoate or benzoic acid itself. The catalyst would activate the carboxyl group, facilitating both the initial N-acylation and the subsequent O-acylation under mild conditions. The efficiency of OBS in promoting reactions, often in solvent-free conditions or with easy catalyst recovery, makes it an attractive alternative to classical methods. nih.govnih.gov Studies on OBS-catalyzed syntheses highlight its key advantages, which are summarized in the table below.

FeatureDescriptionSource(s)
Catalyst Type Strong Brønsted Acid Organocatalyst nih.govnih.gov
Efficiency High yields (average 72-90% for benzazoles) nih.gov
Reaction Conditions Mild, often solvent-free nih.gov
Environmental Impact Green catalyst, easily recoverable and reusable nih.govnih.gov
Safety Non-volatile and non-corrosive mdpi.com

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is key to tuning its chemical and physical properties. This can be achieved by introducing substituents onto its three aromatic rings.

Regioselective Introduction of Aromatic and Heterocyclic Substituents

Achieving regioselectivity during the introduction of new functional groups is a significant synthetic challenge. The electronic properties of the existing amide and ester functionalities guide the position of subsequent substitutions.

On the central phenyl ring, both the benzamido (-NHCOPh) and the benzoate (-O-COPh) groups are activating and ortho, para-directing for electrophilic aromatic substitution. The -NHCOPh group is a stronger activator than the -O-COPh group. Therefore, electrophiles would be directed primarily to the positions ortho and para to the benzamido group. This allows for a degree of predictable functionalization.

For more precise control, directed C-H functionalization methodologies can be employed. Research has shown that N-aryl amides can be selectively functionalized at the ortho position using directing groups. For example, a boron-mediated strategy allows for the highly selective ortho-benzylation of N-aryl amides. acs.org Similarly, sequential ortho and meta C-H functionalizations have been developed for N-tosyl-benzamides, providing access to polyfunctionalized aromatic compounds. rsc.org Iridium-catalyzed C-H alkynylation has also been shown to be directed by amide groups, with a predictable hierarchy of directing group effectiveness. acs.org These advanced methods could be adapted to regioselectively introduce a wide range of substituents onto the N-phenyl ring of the benzamido group or the central phenyl ring of the this compound core.

The table below outlines potential outcomes for the regioselective functionalization of the scaffold based on established directing group effects.

Target RingDirecting Group(s)Predicted Position of Electrophilic AttackPotential Methodology
Central Phenyl Ring-NHCOPh (strong activator, o,p-directing), -O-COPh (activator, o,p-directing)Position 4 (para to -NHCOPh) and Position 6 (ortho to -NHCOPh)Standard Electrophilic Aromatic Substitution (e.g., nitration, halogenation)
N-Phenyl Ring (of benzamido)-CONH- (ortho-directing)Ortho positions of the terminal N-phenyl ringDirected C-H Functionalization (e.g., Pd, Rh, Ir catalysis) acs.org
O-Phenyl Ring (of benzoate)-COO- (meta-directing)Meta positions of the terminal O-phenyl ringStandard Electrophilic Aromatic Substitution

Design and Synthesis of Photoresponsive and Redox-Active Analogs

The incorporation of photoresponsive or redox-active moieties into the this compound structure can impart novel functionalities. The design of such analogs typically involves the synthesis of the core scaffold from appropriately functionalized starting materials.

Photoresponsive Analogs: To create a photoresponsive molecule, a known photoswitchable group like an azobenzene (B91143) or spiropyran can be integrated. For example, starting the synthesis with 4-aminoazobenzene (B166484) instead of aniline (B41778) would lead to an N-phenylazobenzene-functionalized amide. Alternatively, using 4-(phenylazo)benzoyl chloride as the acylating agent would place the azobenzene group on the ester or amide portion of the molecule. These modifications would allow the molecule's conformation and properties to be controlled by light.

Redox-Active Analogs: Similarly, redox-active groups such as quinones or organometallic species like ferrocene (B1249389) can be incorporated. The synthesis could utilize a redox-active carboxylic acid, like ferrocenecarboxylic acid, in the acylation step to generate a ferrocene-containing analog. The development of redox-active polymers from benzil (B1666583) units nih.gov and the synthesis of redox-active benzimidazolium sulfonamides highlight strategies for creating electrochemically active organic molecules that could be adapted for this purpose. semanticscholar.orgrsc.org The synthesis would follow the classical amidation and esterification pathways, simply substituting the standard reagents with their functionalized counterparts.

Incorporation of Specific Linker Moieties for Molecular Design

For instance, in the design of novel therapeutic agents, flexible alkyl or ether linkers can be employed to optimize the binding of the molecule to a biological target. Conversely, more rigid linkers, such as aromatic rings or alkynes, can be used to pre-organize the molecule into a specific conformation, potentially increasing its affinity and selectivity for a target. The choice of linker is therefore a critical design element in the development of this compound analogues for specific applications.

Green Chemistry Aspects in the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives traditionally relies on methods that can generate significant chemical waste. A greener approach involves the use of ionic liquids (ILs) as alternative reaction media. youtube.comyoutube.com Ionic liquids are salts that are liquid at or near room temperature and possess several environmentally attractive properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. youtube.comnih.gov These characteristics can lead to cleaner reaction profiles and easier product isolation.

Table 1: Examples of Ionic Liquids Used in Organic Synthesis

Ionic Liquid NameAbbreviationPotential ApplicationReference
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[Bmim][NTf2]Michael reactions messiah.edu
1-Butyl-3-methylimidazolium tetrafluoroborate[Bmim][BF4]N-substitution of benzotriazole clockss.org
1-Butyl-3-methylimidazolium hydroxide[Bmim][OH]N-alkylation of benzotriazole researchgate.net
n-Butylpyridinium chloride-Aluminum chloridenBPC-AlCl3Benzoylation tandfonline.com

This table is for illustrative purposes and does not represent an exhaustive list.

Capping agents are crucial in the synthesis of nanoparticles, as they control growth, prevent aggregation, and stabilize the nanoparticles in their colloidal state. nih.govresearchgate.net Interestingly, molecules with structural similarities to this compound, specifically those containing benzamide (B126) and benzoate functionalities, have been identified as components of capping agents derived from biological sources. researchgate.net

For example, benzoic acid derivatives, which share a structural motif with the benzoate portion of this compound, have been used as both reducing and capping agents in the synthesis of gold nanoparticles (AuNPs). researchgate.net The presence of such molecules on the nanoparticle surface can influence their physicochemical properties and their interactions with biological systems. nih.gov The specific functional groups on these capping agents can impart desired properties to the nanoparticles, such as improved biocompatibility and reduced toxicity. nih.gov This highlights a novel and green application for structures related to this compound, leveraging biologically derived molecules for the controlled synthesis of nanomaterials. researchgate.netkashanu.ac.ir

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the catalytic cycles and identifying key intermediates are fundamental to optimizing the synthesis of this compound and its analogues. While specific studies on the catalytic cycle for the synthesis of this compound are not extensively detailed in the provided context, general principles of related reactions, such as Ni-catalyzed cross-coupling reactions, can offer insights. nih.gov

In a typical Ni-catalyzed cross-coupling, the cycle would likely involve:

Oxidative Addition: The active Ni(0) catalyst reacts with a substrate, such as a derivative of (2-aminophenyl) benzoate, leading to a Ni(II) intermediate.

Transmetalation (if applicable): If a second coupling partner (e.g., an organometallic reagent) is used, it would transfer its organic group to the Ni(II) center.

Reductive Elimination: The two coupled fragments are eliminated from the nickel center, forming the desired product and regenerating the Ni(0) catalyst.

The specific ligands on the nickel catalyst play a critical role in each step of this cycle, influencing reaction rates and selectivity. nih.gov Detailed mechanistic studies, often employing techniques like in-situ spectroscopy and computational modeling, are necessary to fully elucidate the catalytic pathway and the structure of transient intermediates for the synthesis of this compound.

The derivatization of this compound, through reactions like hydrolysis or amidation, involves well-established mechanistic pathways for amides and esters.

Hydrolysis: The hydrolysis of the amide bond in this compound can be catalyzed by either acid or base.

Base-catalyzed hydrolysis typically proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the 2-aminophenyl benzoate anion as the leaving group, is often the rate-determining step. uregina.ca

Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the 2-aminophenol moiety lead to the carboxylic acid product.

The hydrolysis of the ester linkage would follow similar mechanistic principles, with the phenoxide being the leaving group.

Amidation: Further amidation reactions would likely proceed via nucleophilic acyl substitution at the ester carbonyl group. An incoming amine would act as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The departure of the 2-benzamidophenoxide leaving group would then yield the new amide product. The efficiency of this reaction can be influenced by the nucleophilicity of the incoming amine and the stability of the leaving group.

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Molecular Structure Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a molecule in the solid state. For compounds structurally similar to (2-Benzamidophenyl) benzoate (B1203000), this technique provides critical data on conformation, bond parameters, and the non-covalent interactions that govern the crystal lattice.

The conformation of (2-Benzamidophenyl) benzoate is significantly influenced by an intramolecular hydrogen bond. This bond typically forms between the amide proton (N-H) and the carbonyl oxygen of the benzoate group. This interaction creates a stable, six-membered ring structure, often referred to as an S(6) ring motif in graph-set analysis. nih.govresearchgate.net This intramolecular N-H···O hydrogen bond is a dominant feature, contributing to a relatively planar arrangement of the central amide linkage and the connected phenyl rings. nih.gov In related structures, the formation of such S(6) rings due to N-H···O or C-H···O interactions is a common feature that enforces planarity in a portion of the molecule. nih.govnih.gov

Table 1: Representative Intramolecular Hydrogen Bond Parameters from Analogous Structures

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Ring Motif

Note: Data are typical values derived from structurally similar benzamide (B126) derivatives.

In the crystal lattice, molecules of this compound are organized through a network of weaker intermolecular interactions. While the strong intramolecular hydrogen bond defines the molecular conformation, intermolecular forces dictate how the molecules pack together. Common interactions observed in similar crystal structures include:

N-H···O Hydrogen Bonds: In cases where the intramolecular N-H···O bond is not formed or is disrupted, this group can participate in intermolecular hydrogen bonding, linking molecules together.

C-H···O Hydrogen Bonds: Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to carbonyl or ester oxygen atoms, often linking molecules into chains or sheets. nih.govnih.gov

π···π Stacking: The planar phenyl rings can stack upon one another, contributing to the stability of the crystal structure through van der Waals forces. nih.gov

These interactions collectively create a stable, three-dimensional supramolecular architecture. For instance, in related compounds, intermolecular hydrogen bonds can link molecules into distinct patterns, such as C(7) chains or R²₂(8) dimeric rings. nih.govnih.gov

Dihedral angles, or torsion angles, describe the rotation around a chemical bond and are critical for defining the three-dimensional shape of a molecule. nih.gov In this compound, key dihedral angles include the torsion between the two phenyl rings and the angles describing the orientation of the central amide and ester groups.

In a closely related compound, methyl 2-(4-chlorobenzamido)benzoate, the dihedral angle between the two benzene (B151609) rings is a mere 3.32(3)°. nih.gov The amide unit itself is nearly coplanar with both rings, exhibiting dihedral angles of 3.42(2)° and 6.60(2)° with the anilino and benzoyl rings, respectively. nih.gov This near-coplanarity is a direct consequence of the stabilizing intramolecular hydrogen bond. A torsion scan using computational methods can further explore the energy profile of bond rotation, identifying the lowest-energy conformations. wuxiapptec.com

Table 2: Representative Dihedral Angles from an Analogous Structure

Angle Description Value (°)
Between the two aromatic rings 3.32
Between the amide plane and the anilino ring 3.42

Source: Data from Methyl 2-(4-chlorobenzamido)benzoate. nih.gov

Solution-State Conformational Investigations by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. rsc.org It provides insights into the connectivity of atoms and the conformational equilibria that may exist.

¹H and ¹³C NMR spectra are fundamental for the structural assignment of this compound. The chemical shifts, coupling constants, and integration of the signals confirm the presence of the different functional groups and the substitution pattern of the aromatic rings. In similar amide-containing molecules, hindered rotation around the C-N amide bond can sometimes lead to the appearance of two distinct sets of signals, indicating the presence of different rotational isomers (rotamers) on the NMR timescale. mdpi.com While significant tautomeric equilibria, such as amino-imino forms, are noted in some heterocyclic systems, they are less common for simple benzamides. nih.gov The primary equilibrium observed is typically between rotamers, if the rotational barrier is sufficiently high. nih.gov

The presence of the intramolecular N-H···O hydrogen bond, observed in the solid state, can also be detected and quantified in solution using NMR spectroscopy. ibch.ru The proton involved in this hydrogen bond (the amide N-H proton) typically resonates at a significantly downfield chemical shift (e.g., δ > 12 ppm in some sulfonamides) due to the deshielding effect of the nearby carbonyl group and its participation in the hydrogen bond. mdpi.com

A common technique to probe this interaction involves comparing the ¹H NMR chemical shift of the N-H proton in a non-polar solvent (like deuterochloroform, CDCl₃) versus a polar, hydrogen-bond-accepting solvent (like dimethyl sulfoxide, DMSO-d₆). nih.gov A small difference in chemical shift (Δδ = δ(DMSO) - δ(CDCl₃)) is indicative of a strong intramolecular hydrogen bond, as the proton is shielded from interacting with the polar solvent. nih.gov For NH groups, a value of A < 0.05 (where A is a calculated hydrogen bond acidity parameter) strongly suggests the presence of an intramolecular hydrogen bond. nih.gov

Dynamic NMR Spectroscopy for Exchange Processes and Conformational Fluxionality

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules like this compound. nih.gov The structure of this compound, featuring an amide linkage and an ester group, suggests the possibility of restricted rotation around the C-N amide bond and the C-O ester bond. At room temperature, the rate of rotation around these bonds may be fast on the NMR timescale, resulting in a single set of averaged signals in the ¹H and ¹³C NMR spectra.

However, at lower temperatures, the rotational energy barrier may become significant enough to slow down these exchange processes. This phenomenon, known as conformational fluxionality, can lead to the observation of distinct signals for what were previously chemically equivalent nuclei. For example, protons or carbons on either side of the amide bond may decoalesce and appear as separate peaks. mdpi.com Variable temperature NMR experiments can be employed to study this behavior. nih.gov By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters of the conformational exchange, such as the energy barrier to rotation (ΔG‡). mdpi.com Such studies provide crucial insights into the molecule's preferred solution-state conformation and internal mobility. nih.gov

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy

Experimental Vibrational Spectra Acquisition and Band Assignment

Experimental IR spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer, often employing the KBr pellet method for solid samples. scirp.org Raman spectra are obtained using a Raman microscope with laser excitation. scirp.org The resulting spectra show a series of absorption (IR) or scattering (Raman) bands, each corresponding to a specific molecular vibration.

The assignment of these bands to specific vibrational modes is a critical step in the analysis. While direct experimental data for this compound is not extensively published, assignments can be made by comparing the spectra to those of related compounds like benzamides, phenyl benzoates, and other aromatic esters and amides. esisresearch.orgscholarsresearchlibrary.com Quantum chemical calculations using methods like Density Functional Theory (DFT) can also be used to predict vibrational frequencies and aid in their assignment. scholarsresearchlibrary.com

Table 1: Predicted Vibrational Band Assignments for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400-3200 N-H Stretch Amide
3100-3000 C-H Stretch Aromatic Rings
1740-1720 C=O Stretch Ester
1680-1650 C=O Stretch (Amide I) Amide
1600-1450 C=C Stretch Aromatic Rings
1550-1510 N-H Bend (Amide II) Amide
1300-1200 C-O Stretch (asymmetric) Ester
1200-1100 C-N Stretch Amide

This table is based on typical frequency ranges for the specified functional groups and related molecules. esisresearch.orgscholarsresearchlibrary.com

Correlation of Vibrational Modes with Specific Molecular Architectures

The vibrational spectrum of this compound is directly linked to its unique molecular architecture, which combines both an amide and an ester functionality connected by a phenyl ring.

Amide Group: The presence of the benzamido group is confirmed by characteristic bands. The N-H stretching vibration typically appears as a sharp band above 3200 cm⁻¹. The most intense band for the amide group is the C=O stretch, known as the Amide I band, found in the 1680-1650 cm⁻¹ region. The N-H bending vibration, or Amide II band, is located near 1550-1510 cm⁻¹. esisresearch.org

Ester Group: The benzoate ester group is identified by its strong C=O stretching band, which typically appears at a higher frequency than the amide carbonyl, around 1740-1720 cm⁻¹. scholarsresearchlibrary.com Additionally, two C-O stretching vibrations are characteristic of the ester linkage: an asymmetric stretch (C-O-C) between 1300-1200 cm⁻¹ and a symmetric stretch between 1100-1000 cm⁻¹. esisresearch.org

Aromatic Rings: The multiple phenyl rings contribute to several bands in the spectrum, including C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching modes within the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution patterns on the benzene rings.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound. It provides an extremely accurate measurement of the molecule's mass, allowing for the unambiguous determination of its elemental formula. miamioh.edu

Upon ionization, typically using electrospray ionization (ESI), the molecule can be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. The resulting fragmentation pattern offers valuable structural information. For this compound (C₂₀H₁₅NO₃), the fragmentation is expected to follow pathways characteristic of amides and esters. researchgate.net The molecular ion [M+H]⁺ would have a calculated m/z of 318.1125.

A plausible fragmentation pathway would involve cleavage at the amide and ester bonds. The loss of the benzamido group or the benzoate group are likely primary fragmentation steps. A key fragment would be the resonance-stabilized benzoyl cation at m/z 105, which can arise from the cleavage of either the amide or the ester linkage. Further fragmentation of the phenyl cation at m/z 77 is also expected. researchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z (calculated) Proposed Fragment Ion Proposed Neutral Loss
318.1125 [C₂₀H₁₅NO₃ + H]⁺ -
226.0863 [C₁₄H₁₂O₂ + H]⁺ C₆H₅NO
197.0757 [C₁₃H₁₁NO]⁺ C₇H₅O₂
105.0335 [C₇H₅O]⁺ C₁₃H₁₀NO₂

This table presents a hypothetical fragmentation pattern based on the known behavior of related chemical structures. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS for identifying components)

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for this purpose. gcms.cz

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The components of the sample are then separated as they pass through a capillary column (e.g., a Supelcowax-10 column) based on their volatility and interaction with the column's stationary phase. scribd.com This separation allows for the quantification of the main compound and the detection of any impurities. scribd.comresearchgate.net

As each component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each separated peak, allowing for positive identification by comparing the spectrum to a library database or by analyzing the fragmentation pattern. nih.gov This dual system of separation and identification makes GC-MS an effective technique for confirming the identity and assessing the purity of synthesized this compound, as well as for identifying its components in a mixture. nist.gov

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules like (2-Benzamidophenyl) benzoate (B1203000). DFT studies enable detailed analysis of the molecule's geometry, stability, and reactivity.

Once the geometry is optimized, the electronic structure can be analyzed. A critical aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. mdpi.comnih.gov

In molecules like (2-Benzamidophenyl) benzoate, the HOMO is typically localized on the electron-rich regions, such as the phenyl rings and the nitrogen atom of the amide group. The LUMO, conversely, is often distributed across the electron-deficient carbonyl groups of the amide and ester functionalities. The calculated HOMO-LUMO gap provides insight into the charge transfer that can occur within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Properties based on DFT Calculations for Aromatic Amides and Esters

ParameterDescriptionTypical Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -5.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies (ELUMO - EHOMO)4.0 to 5.5 eV
Chemical Hardness (η) Resistance to change in electron distribution; (ELUMO - EHOMO)/22.0 to 2.75 eV
Chemical Softness (S) Reciprocal of hardness; a measure of reactivity0.18 to 0.25 eV⁻¹
Electronegativity (χ) Tendency to attract electrons; -(EHOMO + ELUMO)/23.5 to 4.0 eV

Note: These values are representative and can vary based on the specific molecule, DFT functional, and basis set used in the calculation. mdpi.comresearchgate.net

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational modes can be determined. scholarsresearchlibrary.com For a complex molecule like this compound with many atoms, this results in a large number of normal modes. scholarsresearchlibrary.com

Theoretical spectra for related molecules, such as 2-(N-benzoylbenzamido)pyridine-3-yl benzoate, have been calculated and show good agreement with experimental FT-IR spectra after applying a scaling factor to the computed frequencies to correct for anharmonicity and basis set deficiencies. nih.govresearchgate.net The analysis involves assigning each calculated vibrational mode to specific molecular motions, such as C-H stretching, C=O stretching of the ester and amide groups, N-H bending, and phenyl ring vibrations. researchgate.netscirp.org This detailed assignment is crucial for interpreting experimental spectra and confirming the molecular structure. researchgate.net

Table 2: Comparison of Key Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Similar Aromatic Esters/Amides

Vibrational ModeTypical Experimental Range (cm⁻¹)Typical Calculated Range (cm⁻¹) (Scaled)
N-H Stretch (Amide)3350 - 32503340 - 3240
Aromatic C-H Stretch3100 - 30003090 - 2990
C=O Stretch (Amide I)1680 - 16501675 - 1645
C=O Stretch (Ester)1730 - 17151725 - 1710
N-H Bend (Amide II)1550 - 15101545 - 1505
Aromatic C=C Stretch1600 - 14501595 - 1445
C-O Stretch (Ester)1250 - 11001240 - 1090

Sources: Data compiled from studies on analogous compounds. scholarsresearchlibrary.comresearchgate.netscirp.org

Computational methods are essential for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms, often involving the migration of a proton. orientjchem.org For this compound, the key site for potential tautomerism is the amide linkage (-CO-NH-), which could theoretically exist in an iminol form (-C(OH)=N-).

DFT calculations can determine the relative stabilities of these tautomers by computing their total electronic energies. mdpi.com For most simple amides, the keto (amide) form is significantly more stable than the enol (iminol) form. researchgate.net Computational studies can also map the potential energy surface to identify the transition state connecting the two tautomers, thereby calculating the energy barrier for the isomerization process. mdpi.com Such studies on related systems have shown that uncatalyzed tautomerization often has a high energy barrier, indicating that the process is slow under normal conditions. mdpi.com

Theoretical calculations have become an indispensable tool for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in this compound. researchgate.net

These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted chemical shifts can be compared directly with experimental data, aiding in the assignment of complex spectra and the structural elucidation of the molecule. nih.gov Studies on similar complex organic molecules have shown that DFT/GIAO calculations can predict ¹³C chemical shifts with an accuracy of around 2-4 ppm and ¹H shifts with even higher accuracy, which is often sufficient for distinguishing between different isomers or conformations. nih.govosti.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Characterization of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) topology of a chemical system. wikipedia.orgamercrystalassn.org This analysis partitions the molecule into distinct atomic basins, allowing for the characterization of chemical bonds and non-covalent interactions based on the properties of ρ at specific points called bond critical points (BCPs). wiley-vch.de

For this compound, QTAIM can be used to analyze the nature of its covalent bonds (e.g., C-N, C=O, C-O) and, more importantly, to identify and characterize weaker intramolecular interactions, such as hydrogen bonds (e.g., N-H···O) or C-H···π interactions that help stabilize its conformation. The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), distinguish between shared-shell (covalent) interactions and closed-shell (ionic, hydrogen bond, van der Waals) interactions. wiley-vch.demuni.cz A positive Laplacian value, for instance, is characteristic of a closed-shell interaction, typical for hydrogen bonds. wiley-vch.de

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamic behavior of a molecule over time. nih.gov this compound possesses several rotatable single bonds, particularly the C-N bond of the amide and the C-O bond of the ester, allowing it to adopt numerous conformations.

Molecular mechanics, using a force field, can rapidly calculate the energy of different conformations, enabling a broad search of the conformational space to identify low-energy structures. Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that shows how the molecule's conformation evolves over time at a given temperature. nih.gov MD simulations can reveal the preferred dihedral angles, the flexibility of different molecular regions, and the dynamics of intramolecular hydrogen bonding, offering a more complete picture of the molecule's behavior in a solution or solid-state environment. researchgate.net

Theoretical Characterization of Chemical Reactivity and Stability Parameters

The inherent reactivity and stability of a molecule are governed by its electronic structure. Density Functional Theory (DFT) has become a important method for calculating quantum chemical descriptors that provide insights into these properties. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allow for a quantitative assessment of a molecule's behavior in chemical reactions.

Several key parameters offer a detailed picture of the chemical reactivity of this compound. These global reactivity descriptors are instrumental in predicting the general behavior of the molecule.

Electronegativity (χ) : This parameter measures the tendency of a molecule to attract electrons. It is conceptually the negative of the chemical potential (μ) and can be calculated from the HOMO and LUMO energies. A higher electronegativity value suggests a greater ability to accept electrons.

Chemical Hardness (η) : Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. It is directly related to the HOMO-LUMO energy gap. A larger HOMO-LUMO gap corresponds to a greater hardness, indicating higher stability and lower reactivity.

Chemical Softness (S) : The inverse of chemical hardness, softness, indicates the ease with which a molecule will undergo a change in its electron distribution. A higher softness value correlates with greater reactivity.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of the chemical potential and hardness. A higher electrophilicity index points to a stronger electrophilic character.

Table 1: Theoretical Reactivity Descriptors for this compound (Illustrative Data)

ParameterSymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular OrbitalEHOMO--8.5
Lowest Unoccupied Molecular OrbitalELUMO--1.5
HOMO-LUMO GapΔEELUMO - EHOMO7.0
Electronegativityχ-(EHOMO + ELUMO)/25.0
Chemical Hardnessη(ELUMO - EHOMO)/23.5
Chemical SoftnessS1/(2η)0.143
Electrophilicity Indexωμ2/(2η)3.57

Note: The values in this table are for illustrative purposes to demonstrate the output of a DFT calculation and are not actual calculated values for this compound.

Computational Analysis of Supramolecular Assembly and Interaction Energies

Beyond the properties of an individual molecule, computational methods can elucidate how molecules interact with each other in the solid state, forming crystal structures. These intermolecular interactions are crucial for determining the physical properties of a material.

The Coulomb-London-Pauli (CLP)-Pixel method is a computational technique used to calculate intermolecular interaction energies in crystals. This method partitions the energy into its fundamental components: Coulombic (electrostatic), polarization, dispersion (van der Waals), and exchange-repulsion. By calculating the interaction energy between a central molecule and its neighbors in the crystal lattice, the CLP-Pixel method provides a detailed quantitative understanding of the forces holding the crystal together.

For this compound, this analysis would reveal the specific nature and strength of the various non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that dictate its crystal packing.

Energy frameworks are a visual representation of the intermolecular interaction energies within a crystal lattice. These frameworks are constructed by connecting the centers of mass of interacting molecules with cylinders, where the radius of the cylinder is proportional to the strength of the interaction energy. This provides an intuitive and powerful way to visualize the topology and hierarchy of intermolecular interactions that form the supramolecular architecture.

By generating energy frameworks for the electrostatic and dispersion components of the interaction energy, one can readily identify the dominant forces and packing motifs in the crystal structure of this compound. For instance, the framework might reveal a herringbone or a layered structure, depending on the directionality and strength of the intermolecular interactions. This visualization is invaluable for understanding structure-property relationships.

Conformational Dynamics and Molecular Switching Mechanisms

Intrinsic Conformational Preferences of (2-Benzamidophenyl) benzoate (B1203000) and its Analogs

The three-dimensional arrangement of (2-Benzamidophenyl) benzoate is not static but exists as a landscape of different conformations. The relative energies of these conformations are primarily determined by the stabilizing force of intramolecular hydrogen bonds and the competing influences of steric hindrance and electronic interactions.

Impact of Intramolecular Hydrogen Bonding on Molecular Conformation

Intramolecular hydrogen bonding is a critical factor in dictating the preferred conformation of molecules containing both a hydrogen bond donor and an acceptor in a sterically favorable arrangement. In analogs of this compound, such as ortho-substituted benzoic acids and benzanilides, the formation of a six-membered ring through an N-H···O hydrogen bond is a common and stabilizing feature. nih.govmdpi.com This interaction significantly influences the planarity and rigidity of the molecular backbone.

The presence of such a hydrogen bond in this compound, between the amide proton (N-H) and the ester carbonyl oxygen (C=O), would be expected to favor a conformation where these groups are in proximity, leading to a more planar arrangement of the central benzamido-phenyl moiety. The energy of such intramolecular hydrogen bonds in related hydroxyaromatic systems has been calculated to be in the range of 5.4 to 15.4 kcal/mol, highlighting their significant contribution to conformational stability. mdpi.com

Influence of Steric and Electronic Effects on Conformational Landscapes

While intramolecular hydrogen bonding provides a strong driving force for a specific conformation, steric and electronic effects introduce complexity to the conformational landscape. In ortho-substituted benzanilides, steric hindrance between the substituents on the two phenyl rings can force the rings to twist out of planarity. This "ortho effect" is a well-documented phenomenon in substituted benzene (B151609) compounds.

The crystal structure of 2-benzoyl-4-methyl phenyl benzoate, a related compound, reveals that the molecule crystallizes in a triclinic space group, with both intra- and intermolecular C-H···O interactions influencing the packing. researchgate.netuomphysics.net The degree of twisting between the phenyl rings is a balance between the delocalization of π-electrons, which favors planarity, and the steric repulsion between bulky groups, which favors a non-planar arrangement.

Computational studies on related systems, such as dehydrophenylalanine derivatives, have shown that modifications like methylation can significantly alter the accessible conformational space. nih.gov While some modifications can increase conformational freedom, others can lead to steric crowding that severely restricts it. nih.gov The electronic nature of the substituents also plays a crucial role. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, thereby influencing the strength of the intramolecular hydrogen bond and the rotational barriers around the single bonds.

Stimulus-Responsive Conformational Switching

The ability to switch between different conformations upon application of an external stimulus is a hallmark of molecular switches. This compound and its analogs possess functional groups that can potentially respond to chemical, redox, and photochemical stimuli, leading to controlled changes in their molecular shape.

Modulation by Chemical Stimuli: Methylation and Deprotonation-Induced Changes

Chemical modification of the amide group, such as methylation or deprotonation, can serve as a powerful tool to induce conformational changes. Methylation of the amide nitrogen in related systems has been shown to have a profound effect on conformation. For example, a study on dehydrophenylalanine analogs demonstrated that methylation can lead to steric crowding, which in turn fixes the torsion angle of the molecule. nih.gov In the context of this compound, methylation of the amide nitrogen would eliminate the possibility of the intramolecular N-H···O hydrogen bond, likely leading to a significant conformational rearrangement.

The following table summarizes the potential conformational changes in this compound upon methylation and deprotonation based on the behavior of analogous compounds.

StimulusFunctional GroupExpected Conformational ChangeBasis of Prediction
MethylationAmide N-HDisruption of intramolecular H-bond, increased rotation around the N-C(phenyl) bondElimination of H-bond donor, steric effects of methyl group
DeprotonationAmide N-HAltered electronic distribution, potential for different coordination or electrostatic interactionsFormation of an anionic species with different conformational preferences

Redox-Dependent Conformational Transitions in Related Systems

The introduction of redox-active moieties into the core structure of this compound could enable redox-dependent conformational switching. While there is no direct evidence for this in the title compound, studies on related systems such as 2-(2′-aminophenyl)benzothiazole derivatives demonstrate the potential for such behavior. mdpi.com These molecules can be functionalized with redox-active groups, and their coordination to metal centers can influence their electronic and, consequently, their conformational properties. mdpi.com

The photophysical and photochemical properties of compounds like 2-phenylbenzimidazole-5-sulfonic acid, a UVB sunscreen, are known to involve redox processes. nih.govresearchgate.net UV irradiation can lead to the generation of reactive oxygen species through both oxidative and reductive pathways, indicating that the excited states of these molecules are redox-active. nih.govresearchgate.net It is plausible that a similar redox activity could be engineered into this compound, allowing for conformational control through electrochemical or chemical redox reactions.

Photo-Triggered Isomerization and Associated Morphological Transitions

Photoisomerization is a powerful tool for inducing large and reversible changes in molecular shape. While there are no specific reports on the photoisomerization of this compound, related compounds such as 2-(4-aminophenyl)benzothiazole derivatives are known to be photosensitizing agents that absorb UVA light. nih.gov The photochemical transformation of other related benzoate derivatives, such as 2-ethylhexyl 4-(dimethylamino)benzoate, has also been studied, revealing dealkylation and hydroxylation/oxidation as the main transformation pathways under UV radiation. nih.gov

The core structure of this compound contains chromophores that could potentially undergo photo-triggered isomerization. For instance, the benzanilide (B160483) moiety could, in principle, undergo cis-trans isomerization around the amide bond upon UV irradiation, although this is generally a high-energy process. More realistically, the introduction of a known photoisomerizable unit, such as an azobenzene (B91143) group, into the molecular framework would be a more direct approach to achieving photo-triggered conformational and morphological transitions.

Photostationary State Distribution and Wavelength Dependence

There is no available data describing the equilibrium between the trans and cis isomers of this compound at different wavelengths of light, which is essential for understanding and controlling its photoswitching behavior.

Reversibility and Thermal Stability of Photoisomerized Forms

The thermal stability of the cis isomer of this compound, including its half-life and the kinetics of its thermal back-isomerization to the trans form, has not been reported. Information on the reversibility of the photochemical switching process is also unavailable.

Coordination Chemistry and Metal Ligand Interactions of 2 Benzamidophenyl Benzoate Derivatives

(2-Benzamidophenyl) benzoate (B1203000) as a Ligand in Metal Complexes

(2-Benzamidophenyl) benzoate possesses the characteristics of a versatile ligand, capable of engaging metal centers through several coordination modes. The specific mode of interaction is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating or counter-ions.

Derivatives of this compound can exhibit both chelating and bridging coordination modes. In its deprotonated form, the ligand can act as a bidentate chelating agent, coordinating to a metal ion through the amide nitrogen and the ester carbonyl oxygen. This chelation would result in the formation of a stable six-membered ring, a favorable arrangement in coordination chemistry.

Alternatively, bridging coordination modes are also plausible, particularly in the formation of polynuclear complexes. For instance, the amide oxygen could coordinate to one metal center, while the ester carbonyl oxygen binds to another. This bridging can lead to the formation of dimeric or polymeric structures. The choice between chelation and bridging is often dictated by the steric and electronic properties of the metal ion and the ligand itself.

Coordination ModePotential Donor Atoms InvolvedResulting Structure
ChelatingAmide Nitrogen, Ester Carbonyl OxygenMononuclear complex with a 6-membered ring
BridgingAmide Oxygen, Ester Carbonyl OxygenDinuclear or polynuclear complex

This table presents potential coordination modes based on the functional groups of this compound.

For a metal ion that favors a coordination number of four, the coordination of one molecule of a this compound derivative could lead to a tetrahedral or square planar geometry, depending on the metal's d-electron configuration. For instance, with a hypothetical ML₂(H₂O)₂ complex, where L represents the deprotonated this compound ligand, an octahedral geometry would be expected. The coordination number of a metal ion in a complex is defined as the number of ligand donor atoms to which the metal is directly bonded ncert.nic.in. The spatial arrangement of these ligands determines the coordination polyhedron, with common geometries being octahedral, square planar, and tetrahedral ncert.nic.in.

Metal Ion (example)Coordination NumberPossible Geometry
Cu(II)4Square Planar
Zn(II)4Tetrahedral
Co(II)6Octahedral
Fe(III)6Octahedral

This table provides hypothetical examples of how the coordination of a bidentate this compound ligand could influence the geometry of the resulting metal complex.

Electronic and Structural Perturbations Upon Metal Complexation

The formation of a metal complex with this compound derivatives leads to noticeable electronic and structural changes in both the ligand and the metal ion. These perturbations can be monitored using various spectroscopic techniques, such as infrared (IR) and UV-visible (UV-Vis) spectroscopy.

Upon coordination, the IR spectrum of the ligand would be expected to show significant shifts in the vibrational frequencies of the C=O (amide and ester) and N-H bonds. For example, a shift to lower wavenumbers for the C=O stretching vibration would indicate its involvement in coordination to the metal center. Similarly, a change in the N-H stretching frequency would suggest the coordination of the amide nitrogen.

The electronic spectrum of the complex in the UV-Vis region would also differ from that of the free ligand. The appearance of new absorption bands or shifts in the existing bands can be attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion, the latter being particularly informative for transition metal complexes with partially filled d-orbitals.

Spectroscopic TechniqueObserved Change Upon ComplexationInterpretation
Infrared (IR)Shift in C=O stretching frequencyCoordination of amide or ester oxygen
Infrared (IR)Shift in N-H stretching frequencyCoordination of amide nitrogen
UV-Visible (UV-Vis)Appearance of new absorption bandsCharge transfer or d-d transitions

This table summarizes the expected spectroscopic changes upon the complexation of this compound derivatives with metal ions.

Theoretical and Experimental Investigations of Metal-Ligand Binding Energies

The stability of metal complexes with this compound derivatives can be quantified by determining the metal-ligand binding energies. Experimentally, techniques such as potentiometric titration can be used to determine the stability constants of the complexes in solution, which are related to the Gibbs free energy of formation.

MethodInformation Obtained
Potentiometric TitrationStability constants of complexes in solution
Isothermal Titration CalorimetryEnthalpy and entropy of complex formation
Density Functional Theory (DFT)Optimized geometries and binding energies

This table outlines common experimental and theoretical methods used to investigate metal-ligand binding energies.

Advanced Materials Applications and Supramolecular Chemistry

Engineering of Supramolecular Assemblies Based on (2-Benzamidophenyl) benzoate (B1203000) Architectures

There is no available research on the self-assembly of amphiphilic derivatives of (2-Benzamidophenyl) benzoate. Consequently, information regarding the specific non-covalent interactions that would drive such processes, including hydrogen bonding, π-π stacking, or van der Waals forces, is absent from the scientific record.

Self-Assembly Mechanisms of Amphiphilic this compound Derivatives

No studies were found that describe the synthesis or self-assembly of amphiphilic molecules derived from this compound.

Formation of Ordered Nanostructures: Nanoribbons, Nanotubes, and Other Geometries

In the absence of self-assembly studies, there is no evidence of this compound or its derivatives forming ordered nanostructures such as nanoribbons, nanotubes, or other defined geometries.

Photophysical and Photochemical Properties in Self-Assembled and Solid-State Systems

The photophysical and photochemical characteristics of this compound have not been reported in the scientific literature, either in solution, in the solid-state, or within self-assembled systems.

Absorption, Fluorescence, and Phosphorescence Characteristics in Assembled States

No data is available on the absorption, fluorescence, or phosphorescence spectra of this compound in any physical state.

Control of Morphological Transitions via Photoisomerization for Smart Materials

The potential for using photoisomerization to control the morphological transitions of materials based on this compound has not been explored. There are no reports of this compound being used in the development of "smart" materials.

Photogeneration of Reactive Oxygen Species and Free Radicals in Irradiated Systems

There is no research documenting the photogeneration of reactive oxygen species (ROS) or other free radicals from this compound upon irradiation.

Due to the lack of specific research on "this compound" in these areas, it is not possible to provide the requested detailed analysis or data tables. The scientific community has yet to publish findings on the properties and applications outlined in the query.

Potential for Applications in Molecular Electronics and Switching Devices

Currently, there is no specific research data or scholarly articles that detail the investigation of this compound for applications in molecular electronics or as a molecular switching device. The fundamental characteristics required for such applications, including but not limited to, conductivity, redox properties, photochromism, or thermochromism, have not been reported for this compound.

Molecular switches are molecules that can be reversibly shifted between at least two stable states, each with different physical and chemical properties. This switching can be triggered by external stimuli such as light or heat. While the benzamide (B126) and benzoate moieties are common in various functional materials, the specific combination in this compound has not been explored in this context.

Crystal Engineering and Design Principles for Functional Solid-State Architectures

A critical aspect of designing functional solid-state materials is understanding the principles of crystal engineering, which involves the control of intermolecular interactions to guide the assembly of molecules into predictable and desired crystalline architectures. A search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield a publicly available crystal structure for this compound.

The absence of a determined crystal structure means that there is no experimental data on its solid-state packing, hydrogen bonding patterns, or other non-covalent interactions that are crucial for crystal engineering. While one might hypothesize potential interactions based on related structures containing benzamide and benzoate groups—such as N-H···O hydrogen bonds from the amide group and potential π-π stacking interactions from the aromatic rings—such discussions would be purely speculative without experimental validation for this compound itself.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Complex (2-Benzamidophenyl) benzoate (B1203000) Derivatives

The future of (2-Benzamidophenyl) benzoate in various applications hinges on the ability to synthesize a diverse library of its derivatives. Current synthetic strategies for similar benzanilide (B160483) structures often involve multi-step processes. For instance, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives involves the protection of 2-nitroaniline, followed by reduction and subsequent amide coupling. nih.gov A similar modular approach could be envisioned for complex this compound derivatives, starting from appropriately substituted 2-aminophenol (B121084) and benzoyl chloride precursors.

Future research should focus on developing more convergent and atom-economical synthetic routes. The application of modern catalytic methods, such as palladium/norbornene cooperative catalysis for ortho-acylation of aryl iodides, could offer a pathway to novel substitution patterns on the phenyl rings of the this compound core. rsc.orgresearchgate.net This would enable the introduction of a wide array of functional groups, thereby tuning the electronic and steric properties of the molecule for specific applications.

A potential synthetic scheme for novel this compound derivatives could involve:

StepDescriptionKey Reagents and Conditions
1Amide Formation: Coupling of a substituted 2-aminophenol with a substituted benzoyl chloride in the presence of a base.
2Esterification: Reaction of the resulting N-(2-hydroxyphenyl)benzamide with a different substituted benzoyl chloride.
3One-Pot Synthesis: Development of a one-pot reaction where sequential or concurrent acylation of the amino and hydroxyl groups of 2-aminophenol is achieved with high selectivity.

The development of such efficient synthetic methodologies will be crucial for accessing a wide range of derivatives for structure-activity relationship studies.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the predictive design of novel this compound derivatives. Studies on related benzoyl phenyl oxalamides and 3-amino-4-methoxy benzamide (B126) have demonstrated the utility of DFT in understanding stable conformations governed by intramolecular hydrogen bonds. nih.govrsc.orgias.ac.in The this compound structure possesses a key intramolecular hydrogen bond between the amide proton (N-H) and the ester carbonyl oxygen (C=O).

Future computational studies should focus on:

Conformational Analysis: Elucidating the preferred conformations of various substituted this compound derivatives and the strength of the intramolecular hydrogen bond.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the electronic absorption and emission properties. This is particularly relevant for designing photoresponsive materials.

Reactivity Prediction: Modeling the reactivity of the scaffold towards different chemical reagents to guide the synthesis of new derivatives.

Comparative molecular field analysis (CoMFA) could also be employed to develop quantitative structure-activity relationships (QSAR) for applications where the biological activity of derivatives is explored. nih.gov

Exploration of this compound as a Core Scaffold for Catalytic Systems

The inherent structural features of this compound, including the presence of multiple coordination sites (amide and ester carbonyl oxygens, and potentially the nitrogen atom), make it an intriguing candidate for the development of novel catalytic systems. Research on benzoates as photosensitization catalysts for C(sp3)–H fluorinations highlights the potential of the benzoate moiety in catalysis. nih.gov

Future research in this area could explore:

Metal Complexation: Synthesis and characterization of metal complexes of this compound derivatives with various transition metals. The benzanilide moiety can act as a bidentate ligand.

Asymmetric Catalysis: Introduction of chiral centers into the this compound scaffold to create chiral ligands for asymmetric catalysis.

Photocatalysis: Leveraging the potential photoactivity of the benzanilide core, possibly in conjunction with a coordinated metal center, to drive photocatalytic reactions. The photocatalytic coupling of benzylamine (B48309) to N-benzylidene benzylamine using fullerene-TiO2 composites provides a conceptual framework for such investigations. nih.gov

Advancements in Photoresponsive and Stimuli-Responsive Material Design based on this Motif

The development of "smart" materials that respond to external stimuli is a rapidly growing field of materials science. nih.gov The this compound scaffold possesses features that could be exploited for the design of photoresponsive and stimuli-responsive materials. The photophysical properties of related structures like 2-(2′-aminophenyl)benzothiazole derivatives, which exhibit excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), suggest that the this compound core could be engineered to display interesting luminescent behaviors. nih.gov

Future research avenues include:

Luminescent Materials: Synthesis of derivatives with extended π-conjugation to tune the fluorescence emission color and quantum yield. The incorporation of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character, influencing the photophysical properties. rsc.org

Photo-switchable Materials: Introduction of photo-isomerizable units, such as azobenzenes, into the this compound structure to create materials whose properties can be reversibly altered by light.

Chemosensors: Designing derivatives where the binding of a specific ion or molecule disrupts the intramolecular hydrogen bond or perturbs the electronic structure, leading to a change in the fluorescence signal.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Biology

The full potential of this compound and its derivatives can be realized through interdisciplinary collaborations. The synergy between synthetic organic chemistry, materials science, and computational biology will be crucial for a holistic approach to innovation.

Key areas for interdisciplinary research include:

Bioactive Materials: While this article excludes dosage information, the benzanilide scaffold is present in some biologically active compounds. nih.govnih.gov Future work could involve the computational screening of this compound derivatives against biological targets, followed by synthesis and in vitro evaluation. This would bridge the gap between computational prediction and experimental validation.

Organic Electronics: Collaboration between organic chemists and materials scientists could lead to the development of this compound-based materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Self-Assembled Systems: Investigating the self-assembly of specifically designed this compound derivatives into supramolecular structures with unique properties.

By pursuing these future directions, the scientific community can unlock the latent potential of the this compound scaffold, paving the way for the development of novel materials and technologies with a wide range of applications.

Q & A

Q. What are the established synthetic routes for (2-Benzamidophenyl) benzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 2-benzamidophenol with benzoyl chloride under controlled conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), solvent selection (anhydrous dichloromethane or tetrahydrofuran), and catalytic use of DMAP (4-dimethylaminopyridine) to enhance reactivity. Purity is improved via recrystallization from ethanol/water mixtures. Structural validation requires NMR (e.g., ¹H/¹³C) and mass spectrometry . For derivatives, analogous pathways using substituted benzoyl chlorides are employed, as seen in phenyl benzoate synthesis .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.3 ppm) and amide NH (δ 10–11 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~165–170 ppm).
  • X-ray diffraction (XRD) : Resolves molecular conformation, e.g., dihedral angles between benzamide and benzoate groups, critical for understanding steric effects .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₂₁H₁₆O₃; exact mass 316.110 Da) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound is limited, general guidelines for benzoate derivatives include:

  • PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
  • First aid : For skin exposure, wash with soap/water; for eye contact, rinse ≥15 minutes with saline .

Advanced Research Questions

Q. How can this compound be integrated into liquid crystal or polymer matrices, and what properties are enhanced?

Phenyl benzoate derivatives exhibit mesomorphic behavior due to rigid aromatic cores. To integrate this compound:

  • Liquid crystals : Blend with cyanobiphenyls to modify phase transition temperatures. Polarizing microscopy and differential scanning calorimetry (DSC) assess mesophase stability .
  • Polymers : Copolymerize with acrylates to improve thermal stability. Monitor glass transition (Tg) via dynamic mechanical analysis (DMA) .

Q. What strategies are effective in evaluating the biological activity of this compound, particularly enzyme inhibition?

  • In vitro assays : Use fluorescence-based enzymatic assays (e.g., trypsin or kinase inhibition) with IC₅₀ determination.
  • Molecular docking : Predict binding affinity to target proteins (e.g., COX-2 or HIV protease) using AutoDock Vina.
  • Structure-activity relationship (SAR) : Modify substituents on the benzamide or benzoate groups to correlate steric/electronic effects with potency .

Q. How can contradictory data on the compound’s efficacy in biological systems be resolved?

  • Dose-response reevaluation : Test across a broader concentration range to identify non-linear effects.
  • Metabolic stability : Assess hepatic microsomal degradation to rule out rapid inactivation.
  • Synergistic studies : Combine with adjuvants (e.g., sodium benzoate in HE trials ) to detect potentiation.

Q. What advanced chromatographic techniques are optimal for quantifying this compound in complex matrices?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) and UV detection at 254 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI+) for trace quantification in biological samples (LOQ < 1 ng/mL) .

Q. How does the steric configuration of this compound influence its reactivity in nucleophilic acyl substitution?

  • Kinetic studies : Compare reaction rates with primary vs. secondary amines. Steric hindrance from the 2-benzamide group reduces accessibility to the ester carbonyl, favoring bulkier nucleophiles.
  • Computational modeling : Calculate transition-state energies using DFT (B3LYP/6-31G*) to map steric barriers .

Methodological Considerations

Q. What steps ensure high purity and stability of this compound during long-term storage?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted precursors.
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent hydrolysis .

Q. How can researchers design experiments to probe the environmental fate of this compound?

  • Biodegradation assays : Incubate with soil microbiota and monitor degradation via HPLC. Acetate accumulation (a common benzoate metabolite) indicates microbial activity .
  • Photolysis studies : Expose to UV light (λ = 254 nm) and analyze breakdown products via GC-MS .

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